molecular formula C20H36O2 B14117269 Methyl nonadeca-10,13-dienoate CAS No. 62405-60-1

Methyl nonadeca-10,13-dienoate

Cat. No.: B14117269
CAS No.: 62405-60-1
M. Wt: 308.5 g/mol
InChI Key: ONAXJAJXYOYNTA-UHFFFAOYSA-N
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Description

Methyl nonadeca-10,13-dienoate is an organic compound with the molecular formula C20H36O2. It is a methyl ester of nonadecadienoic acid and is characterized by the presence of two double bonds at the 10th and 13th positions in the carbon chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl nonadeca-10,13-dienoate can be synthesized through the esterification of nonadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl nonadeca-10,13-dienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl nonadeca-10,13-dienoate has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as a component in various formulations.

Mechanism of Action

The mechanism of action of methyl nonadeca-10,13-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and ester group play a crucial role in its reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis of the ester group and subsequent metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl nonadeca-10,13-dien-2-one: A ketone derivative with similar double bond positions.

    Nonadecadienoic acid: The parent acid of methyl nonadeca-10,13-dienoate.

    Methyl octadeca-9,12-dienoate: A similar ester with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific double bond positions and ester functionality, which confer distinct chemical and physical properties

Properties

CAS No.

62405-60-1

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

methyl nonadeca-10,13-dienoate

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h7-8,10-11H,3-6,9,12-19H2,1-2H3

InChI Key

ONAXJAJXYOYNTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(=O)OC

Origin of Product

United States

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